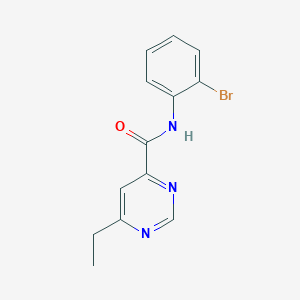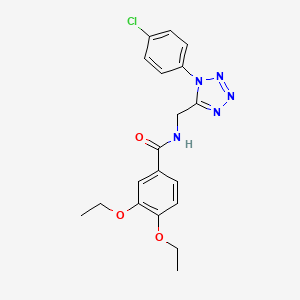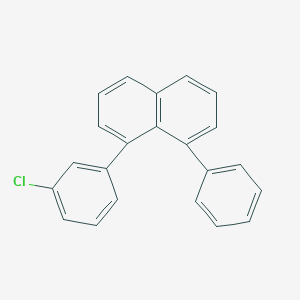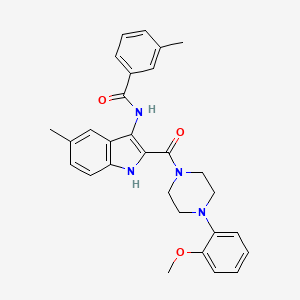
1-(2-Chloro-3-methylphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-methylphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CMU and is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CMU is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. CMU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body. CMU has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
CMU has been shown to have various biochemical and physiological effects, including anticonvulsant, neuroprotective, and antitumor activities. In animal studies, CMU has been shown to reduce the severity and frequency of seizures and protect neurons from damage caused by oxidative stress. CMU has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using CMU in lab experiments is its ability to inhibit specific enzymes and receptors, which can help researchers study the function of these targets in the body. CMU is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using CMU is its potential toxicity, which can vary depending on the dose and route of administration. Researchers must take precautions when handling and using CMU in lab experiments.
将来の方向性
There are several future directions for the study of CMU, including:
1. Further investigation of the mechanism of action of CMU and its effects on specific enzymes and receptors in the body.
2. Development of CMU derivatives with improved pharmacological properties, such as increased potency and selectivity.
3. Investigation of the potential of CMU as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease.
4. Study of the potential of CMU as a herbicide and insecticide in agriculture.
5. Investigation of the potential of CMU as a chemotherapeutic agent for the treatment of cancer.
In conclusion, CMU is a chemical compound that has potential applications in various fields due to its biochemical and physiological effects. The synthesis method of CMU has been optimized, and it has been extensively studied for its scientific research applications. CMU's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CMU is needed to fully understand its potential as a therapeutic agent and its effects on the body.
合成法
The synthesis of CMU involves the reaction of 2-chloro-3-methylphenyl isocyanate with 2-oxo-1-phenylazetidine-3-carboxylic acid in the presence of a base. The resulting product is a white crystalline solid that can be purified by recrystallization. This synthesis method has been optimized to increase the yield and purity of CMU.
科学的研究の応用
CMU has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, CMU has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and epilepsy. In neuroscience, CMU has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In agriculture, CMU has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests.
特性
IUPAC Name |
1-(2-chloro-3-methylphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-6-5-9-13(15(11)18)19-17(23)20-14-10-21(16(14)22)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALPVRHTSOJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-methylphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)


